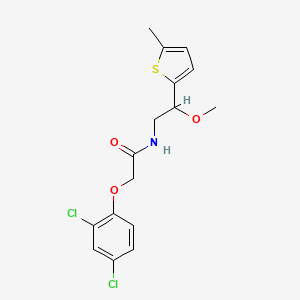
2-(2,4-dichlorophenoxy)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dichlorophenoxy)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide, also known as DMTA, is a chemical compound that has gained significant attention in the scientific research community. It is a synthetic compound that has been synthesized and studied for its potential applications in various fields of research.
Scientific Research Applications
Metabolism and Environmental Impact
Research into the metabolism of chloroacetamide herbicides, including derivatives similar to 2-(2,4-dichlorophenoxy)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide, has been conducted to understand their environmental impact and potential carcinogenic properties. For example, studies have identified key metabolic pathways in both human and rat liver microsomes, highlighting the complex metabolic activation that may lead to DNA-reactive products and carcinogenicity in rats (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives offer insights into their potential applications. For instance, the synthesis of thiazole substituted coumarins and their antimicrobial activity (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009) and the structural study of N-(hydroxyalkyl)-4-chlorophenoxyacetamide derivatives for potential pesticide use (Olszewska, Tarasiuk, & Pikus, 2009) demonstrate the chemical versatility and potential for agricultural applications.
Biodegradation and Environmental Remediation
The biodegradation of chloroacetamide herbicides, such as acetochlor, through processes like N-deethoxymethylation by specific bacterial strains, highlights the potential for environmental remediation strategies. This research emphasizes the role of microbial communities in breaking down potentially harmful chemicals in the environment (Wang et al., 2015).
Antimicrobial and Anticancer Properties
Exploratory studies on the antimicrobial and anticancer properties of certain derivatives have been conducted. For example, the synthesis and evaluation of novel imines and thiazolidinones for antimicrobial activities (Fuloria, Singh, Yar, & Ali, 2009) and investigations into oxadiazole derivatives with α-glucosidase inhibitory potential for medical applications (Iftikhar et al., 2019) suggest the diverse pharmacological applications of these compounds.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO3S/c1-10-3-6-15(23-10)14(21-2)8-19-16(20)9-22-13-5-4-11(17)7-12(13)18/h3-7,14H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJOZTYQAPPNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2896084.png)

![tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate](/img/structure/B2896086.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2896088.png)

![5-Ethyl-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2896092.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2896096.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid](/img/structure/B2896097.png)

